2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in ethanol and subsequent acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl and pyridine ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have significant biological activities .
Wissenschaftliche Forschungsanwendungen
2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved often include inhibition of specific enzymes or receptors, leading to therapeutic effects such as antiproliferative activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carboxylic acid: A closely related compound with similar biological activities.
2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles: Known for their antiproliferative activity and potential therapeutic applications.
Uniqueness
2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H11NO3 |
---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-oxo-1-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
KNNLKFXXFQAODX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC=C(C1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.